N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide
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Overview
Description
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is a complex organic compound with a unique structure that includes a benzothiadiazole core and a dithiepan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide typically involves multiple steps. One common method starts with the preparation of the benzothiadiazole core, followed by the introduction of the dithiepan ring through a series of nucleophilic substitution reactions. The final step involves the sulfonation of the benzothiadiazole ring to introduce the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the dithiepan ring can be oxidized to form a ketone.
Reduction: The sulfonamide group can be reduced to an amine under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the sulfonamide group yields an amine.
Scientific Research Applications
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-5-carboxamide
- N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2-(3-thienyl)acetamide
Uniqueness
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide is unique due to its specific combination of a benzothiadiazole core and a dithiepan ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,1,3-benzothiadiazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3S4/c16-12(7-19-4-5-20-8-12)6-13-22(17,18)10-3-1-2-9-11(10)15-21-14-9/h1-3,13,16H,4-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YACYUBBORRHXKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNS(=O)(=O)C2=CC=CC3=NSN=C32)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O3S4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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